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Compound of Interest

Compound Name:
tert-Butyl (2-methyl-1-oxopropan-

2-yl)carbamate

Cat. No.: B034946 Get Quote

Synthesis Protocol for tert-Butyl (2-methyl-1-
oxopropan-2-yl)carbamate
Introduction
This document provides a detailed protocol for the synthesis of tert-Butyl (2-methyl-1-
oxopropan-2-yl)carbamate, a valuable building block in organic synthesis, particularly in the

preparation of sterically hindered amino aldehydes and other complex molecules in drug

discovery. The synthesis involves a two-step procedure commencing with the protection of the

amino group of 2-aminoisobutyric acid with a tert-butyloxycarbonyl (Boc) group, followed by the

selective reduction of the resulting N-Boc-2-aminoisobutyric acid to the corresponding

aldehyde.

Overall Reaction Scheme
Step 1: Boc Protection of 2-Aminoisobutyric Acid Step 2: Reduction of N-Boc-2-aminoisobutyric

acid to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Experimental Protocols
Step 1: Synthesis of N-Boc-2-aminoisobutyric acid
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This procedure outlines the protection of the amino group of 2-aminoisobutyric acid using di-

tert-butyl dicarbonate ((Boc)₂O).

Materials:

2-Aminoisobutyric acid

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH)

Dioxane

Water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

In a 250 mL round-bottom flask, dissolve 2-aminoisobutyric acid (10.3 g, 100 mmol) in a

solution of sodium hydroxide (4.4 g, 110 mmol) in 50 mL of water.

To the stirred solution, add 100 mL of dioxane.

Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 30 minutes.

Stir the reaction mixture at room temperature for 12-16 hours.
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After the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any

unreacted (Boc)₂O.

Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution.

Extract the product with ethyl acetate (3 x 75 mL).

Combine the organic extracts and wash with brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield N-Boc-2-aminoisobutyric acid as a white solid.

Step 2: Synthesis of tert-Butyl (2-methyl-1-oxopropan-2-
yl)carbamate
This protocol describes the reduction of the N-Boc protected amino acid to the target aldehyde

using bis(N-methylpiperazinyl)aluminum hydride.[1]

Materials:

N-Boc-2-aminoisobutyric acid

Bis(N-methylpiperazinyl)aluminum hydride

Anhydrous tetrahydrofuran (THF)

Diethyl ether

Saturated sodium chloride (NaCl) solution

2 M Sodium hydroxide (NaOH) solution

2 M Hydrochloric acid (HCl) solution

Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve N-Boc-2-

aminoisobutyric acid (10.15 g, 50 mmol) in 100 mL of anhydrous THF.[1]

Cool the solution to 0 °C in an ice bath.[1]

Slowly add a solution of bis(N-methylpiperazinyl)aluminum hydride (55 mmol) in THF to the

stirred solution.[1]

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16

hours.[1]

Cool the reaction mixture to room temperature and then quench by the slow addition of 50

mL of diethyl ether, followed by the careful addition of a saturated NaCl solution to

decompose the excess hydride.[1]

Separate the aqueous phase and extract it with diethyl ether (2 x 50 mL).[1]

Combine the organic phases and wash sequentially with 2 M NaOH solution (50 mL), 2 M

HCl solution (50 mL), and saturated NaCl solution (50 mL).[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.[1]
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Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate

gradient) to obtain pure tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate.

Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of tert-Butyl (2-methyl-1-oxopropan-
2-yl)carbamate

Step
Produ
ct
Name

Startin
g
Materi
al

Molar
Mass (
g/mol )

Startin
g
Amou
nt (g)

Moles
(mmol)

Produ
ct
Amou
nt (g)

Yield
(%)

Purity
(%)

1

N-Boc-

2-

aminois

obutyric

acid

2-

Aminois

obutyric

acid

203.24 10.3 100 18.3 90 >95

2

tert-

Butyl

(2-

methyl-

1-

oxoprop

an-2-

yl)carba

mate

N-Boc-

2-

aminois

obutyric

acid

187.25 10.15 50 7.5 80 >98

Note: Yields and purity are typical and may vary depending on reaction conditions and

purification efficiency.

Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
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Step 1: Boc Protection Intermediate:
N-Boc-2-aminoisobutyric acid

Yield: ~90%

Starting Material:
2-Aminoisobutyric Acid

Reagents:
(Boc)2O, NaOH, Dioxane/H2O

Step 2: Reduction Final Product:
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Yield: ~80%

Reagent:
Bis(N-methylpiperazinyl)aluminum hydride

Purification:
Column Chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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